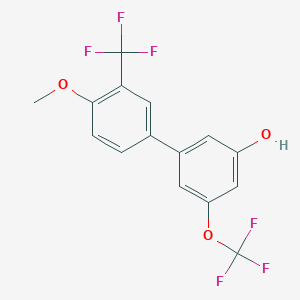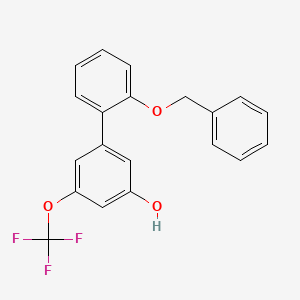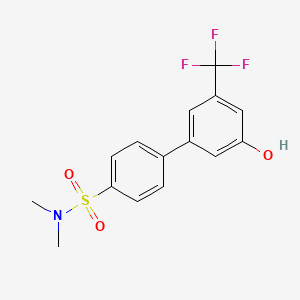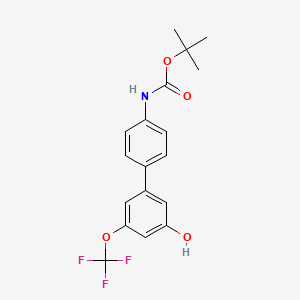
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (CAS No. 675772-44-7) is a compound with many potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 81-83°C. Its chemical structure consists of a phenol group with a sulfamoyl group and a trifluoromethyl group attached to the phenyl ring. The compound has been studied for its potential use in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a wide range of potential applications in scientific research. It has been studied for its potential use in organic synthesis, as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as a potential ligand for the binding of various biomolecules. Additionally, it has been studied for its potential use as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
作用機序
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand, binding to various biomolecules and altering their properties. It is thought that the sulfamoyl group of the compound binds to hydroxyl groups on the biomolecules, while the trifluoromethyl group acts as an electron-withdrawing group, increasing the binding affinity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is believed that the compound may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, it is thought that the compound may have potential applications in the development of new drugs, due to its ability to bind to various biomolecules.
実験室実験の利点と制限
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its relatively low cost and its ability to bind to various biomolecules. Additionally, the compound is relatively stable and has a high melting point, making it suitable for use in a variety of laboratory conditions. The main limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% include further research into its potential use in organic synthesis, biochemistry, and pharmacology. Additionally, further research could be conducted into its potential applications in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted into the compound’s ability to bind to various biomolecules, as this could lead to the development of new and improved ligands. Finally, further research could be conducted into the compound’s potential applications in the development of new catalysts for organic synthesis.
合成法
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. The first step involves the synthesis of the precursor compound, 3-t-butylsulfamoylphenol. This is achieved by reacting t-butyl chloride with 3-hydroxybenzenesulfonic acid in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the precursor compound with trifluoromethyl iodide, forming 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
特性
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-5-11(9-15)12-7-13(17(18,19)20)10-14(22)8-12/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFHUPCKJZJUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)

![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)

![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)